molecular formula C15H19NO5 B603574 3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1354488-70-2

3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid

Cat. No.: B603574
CAS No.: 1354488-70-2
M. Wt: 293.31g/mol
InChI Key: NTWCCHSJAICNFA-UHFFFAOYSA-N
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Description

3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and a 2,5-dimethoxyphenylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclopentane ring and subsequent functionalization. One common method involves the reaction of cyclopentanone with 2,5-dimethoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired carbamoyl intermediate. This intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-((2,5-Dimethoxyphenyl)carbamoyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.

    3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of cyclopentane.

Uniqueness

3-((2,5-Dimethoxyphenyl)carbamoyl)cyclopentanecarboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its cyclopentane ring provides a different steric and electronic environment compared to cyclohexane or cyclopropane analogs, potentially leading to unique reactivity and interactions with biological targets.

Properties

IUPAC Name

3-[(2,5-dimethoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-11-5-6-13(21-2)12(8-11)16-14(17)9-3-4-10(7-9)15(18)19/h5-6,8-10H,3-4,7H2,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWCCHSJAICNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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